2-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)acetamide is an organic compound that features a fluorophenyl group and a methylsulfanylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)acetamide typically involves the reaction of 4-fluoroaniline with 3-methylthiophenol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-fluoroaniline is reacted with acetic anhydride to form 4-fluoroacetanilide.
Step 2: 4-fluoroacetanilide is then reacted with 3-methylthiophenol in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methylsulfanyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(3-methylsulfanylphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-N-(3-methylsulfanylphenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(4-methylphenyl)-N-(3-methylsulfanylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with chlorine, bromine, or methyl groups. These properties can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c1-19-14-4-2-3-13(10-14)17-15(18)9-11-5-7-12(16)8-6-11/h2-8,10H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOADUARQTDNIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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